GDC-0152

Catalog No.
S548196
CAS No.
873652-48-3
M.F
C25H34N6O3S
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GDC-0152

CAS Number

873652-48-3

Product Name

GDC-0152

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide

Molecular Formula

C25H34N6O3S

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1

InChI Key

WZRFLSDVFPIXOV-LRQRDZAKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GDC0152; GDC0152; GDC 0152; RG 7419; RG-7419; RG7419.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC

The exact mass of the compound Gdc-0152 is 498.24131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GDC-0152 is a highly potent, monovalent small-molecule Smac mimetic engineered to antagonize Inhibitor of Apoptosis Proteins (IAPs). By binding to the BIR3 domains of XIAP, cIAP1, cIAP2, and the BIR domain of ML-IAP, it effectively blocks caspase inhibition and promotes rapid cIAP degradation [1]. For procurement and material selection, GDC-0152 serves as a critical benchmark compound due to its nanomolar binding affinities, validated in vivo pharmacokinetic profile, and strict stereospecificity [2]. Unlike endogenous peptides or early-generation inhibitors, GDC-0152 offers the chemical stability and cell permeability required for robust, reproducible apoptosis sensitization assays and preclinical xenograft models[1].

Substituting GDC-0152 with endogenous Smac AVPI peptides results in a severe loss of binding affinity and negligible cell permeability, rendering peptides ineffective for intact cellular assays or systemic in vivo dosing [1]. Conversely, replacing GDC-0152 with bivalent Smac mimetics (such as Birinapant) fundamentally alters the stoichiometric interaction with IAPs, which can shift the mechanism of action and cellular distribution profile [2]. Furthermore, utilizing crude or racemic mixtures of GDC-0152 compromises assay reproducibility, as the inactive enantiomer exhibits zero cIAP1 degradation activity even at concentrations 1,000-fold higher than the active compound [1]. Procurement must prioritize stereochemically pure GDC-0152 to ensure reliable target engagement.

Binding Affinity vs. Endogenous AVPI Peptide

GDC-0152 was engineered to overcome the weak target engagement of the native Smac N-terminal peptide (AVPI). In fluorescence polarization-based competition assays, GDC-0152 binds the XIAP BIR3 domain with a Ki of 28 nM, whereas the endogenous AVPI peptide exhibits a binding affinity of approximately 500 nM [1].

Evidence DimensionXIAP BIR3 binding affinity (Ki)
Target Compound Data28 nM
Comparator Or BaselineEndogenous AVPI peptide (~500 nM)
Quantified Difference~18-fold higher binding affinity
ConditionsCell-free fluorescence polarization-based competition assay

Procuring the small-molecule mimetic ensures robust target engagement at significantly lower concentrations, minimizing off-target effects in sensitive cellular models.

Stereospecific cIAP1 Degradation vs. Enantiomer

The biological activity of GDC-0152 is highly dependent on its stereochemical purity. In A2058 melanoma cells, stereopure GDC-0152 induces rapid proteasomal degradation of cIAP1 at concentrations as low as 10 nM. In stark contrast, its enantiomer fails to induce any cIAP1 degradation even following a 2-hour exposure at 10 µM[1].

Evidence DimensionMinimum concentration for cIAP1 degradation
Target Compound Data10 nM
Comparator Or BaselineGDC-0152 Enantiomer (>10,000 nM / 10 µM)
Quantified Difference>1,000-fold difference in active concentration
ConditionsA2058 melanoma cells, 2-hour exposure

Highlights the critical procurement requirement for high enantiomeric purity (>99%) to avoid false negatives or variable potency in degradation assays.

Pan-IAP Potency vs. First-Generation XIAP-Selective Inhibitors

For applications requiring the simultaneous blockade of multiple IAPs to prevent compensatory resistance, GDC-0152 outperforms first-generation selective inhibitors. GDC-0152 demonstrates low-nanomolar affinity across multiple targets (ML-IAP: 14 nM; cIAP1: 17 nM; XIAP: 28 nM; cIAP2: 43 nM) [1]. In contrast, older XIAP-selective inhibitors like Embelin only achieve micromolar potency (IC50 = 4.1 µM) and lack broad IAP coverage .

Evidence DimensionMulti-target binding potency (Ki / IC50)
Target Compound Data14 - 43 nM across 4 IAP targets
Comparator Or BaselineEmbelin (4,100 nM for XIAP only)
Quantified Difference~100-fold greater potency and broader target coverage
ConditionsCell-free competitive binding assays

Justifies selecting GDC-0152 when broad-spectrum IAP antagonism is required to fully restore apoptotic signaling in resistant cell lines.

Pharmacokinetic Exposure and Formulation Compatibility

Unlike peptidic precursors which suffer from rapid proteolytic cleavage, GDC-0152 is optimized for systemic exposure and processability in in vivo formulations. In pharmacokinetic evaluations, formulated GDC-0152 achieves a Cmax of 53.7 µM and an AUC of 203.5 h·µM, exhibiting linear pharmacokinetics over tested dose ranges .

Evidence DimensionSystemic exposure (Cmax and AUC)
Target Compound DataCmax: 53.7 µM; AUC: 203.5 h·µM
Comparator Or BaselineNative Smac peptides (Negligible systemic exposure)
Quantified DifferenceTransition from non-viable to highly viable systemic exposure
ConditionsIn vivo pharmacokinetic profiling

Validates the procurement of GDC-0152 for in vivo xenograft studies where sustained plasma concentrations and formulation stability are mandatory for efficacy.

Standardized Pan-IAP Degradation Assays

Due to its rapid and stereospecific degradation of cIAP1 at concentrations as low as 10 nM, GDC-0152 is the preferred positive control for benchmarking novel targeted protein degraders and IAP antagonists in cellular assays [1].

Monovalent vs. Bivalent Smac Mimetic Benchmarking

GDC-0152 serves as the definitive monovalent baseline when evaluating the stoichiometric and mechanistic differences of bivalent Smac mimetics (e.g., Birinapant), ensuring accurate comparative pharmacology [2].

In Vivo Xenograft Efficacy Models

Supported by its linear pharmacokinetics, high Cmax (53.7 µM), and established formulation protocols, GDC-0152 is highly suited for systemic dosing in murine xenograft models of breast cancer and melanoma .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

498.24131014 Da

Monoisotopic Mass

498.24131014 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4KW1M48SHS

Wikipedia

Gdc-0152

Dates

Last modified: 08-15-2023
1: Flygare JA, Beresini M, Budha N, Chan H, Chan IT, Cheeti S, Cohen F, Deshayes  K, Doerner K, Eckhardt SG, Elliott LO, Feng B, Franklin MC, Reisner SF, Gazzard L, Halladay J, Hymowitz SG, La H, LoRusso P, Maurer B, Murray L, Plise E, Quan C, Stephan JP, Young SG, Tom J, Tsui V, Um J, Varfolomeev E, Vucic D, Wagner AJ, Wallweber HJ, Wang L, Ware J, Wen Z, Wong H, Wong JM, Wong M, Wong S, Yu R, Zobel K, Fairbrother WJ. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152). J Med Chem. 2012 May 10;55(9):4101-13. doi: 10.1021/jm300060k. Epub 2012 Mar 28. PubMed PMID: 22413863; PubMed Central PMCID: PMC3366583.

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